1-(2-Ethoxy-5-propylphenyl)ethanamine

Drug Discovery Medicinal Chemistry Computational Chemistry

1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2) is a phenethylamine-class compound characterized by an ethoxy group at the 2-position and a propyl group at the 5-position of the phenyl ring. It has a molecular weight of 207.31 g/mol and a calculated LogP of 3.75, indicating significant hydrophobicity.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
CAS No. 634150-54-2
Cat. No. B12572399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxy-5-propylphenyl)ethanamine
CAS634150-54-2
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)OCC)C(C)N
InChIInChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3
InChIKeyYVAQPHJLVNPPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2): Structural and Physicochemical Profile for Research Selection


1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2) is a phenethylamine-class compound characterized by an ethoxy group at the 2-position and a propyl group at the 5-position of the phenyl ring . It has a molecular weight of 207.31 g/mol and a calculated LogP of 3.75, indicating significant hydrophobicity . The compound is listed by commercial vendors as an organic arylalkylamine building block .

Why 1-(2-Ethoxy-5-propylphenyl)ethanamine Cannot Be Replaced by Generic Analogs in Specialized Research


The unique combination of ethoxy and propyl substituents on the phenethylamine core of 1-(2-ethoxy-5-propylphenyl)ethanamine creates a specific steric and electronic profile that cannot be replicated by other in-class compounds . While general phenethylamines exhibit broad receptor activity profiles, the specific substitution pattern of this compound is cited in a patent as part of a series of ethers and secondary amines designed as modulators of the 5-HT2A serotonin receptor, suggesting a tailored structure-activity relationship (SAR) . Generic substitution would alter key molecular interactions, potentially invalidating experimental results.

1-(2-Ethoxy-5-propylphenyl)ethanamine: Quantitative Differentiation and Selection Evidence


Computational Physicochemical Properties vs. Parent Phenethylamine

Computational predictions indicate that 1-(2-ethoxy-5-propylphenyl)ethanamine (LogP 3.75) is significantly more lipophilic than the unsubstituted parent phenethylamine (LogP ~1.46). This difference, while not experimentally derived for this specific compound, is a class-level inference based on the established impact of the 2-ethoxy and 5-propyl substituents [1].

Drug Discovery Medicinal Chemistry Computational Chemistry

Targeted 5-HT2A Receptor Modulation Patent Citation vs. Generic Phenethylamines

While no quantitative binding data is publicly available for this exact compound, its explicit inclusion in a patent covering 'Ethers, secondary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor' (US-8680119-B2) provides direct evidence of its intended biological relevance . This patent citation distinguishes it from the vast majority of uncharacterized phenethylamine analogs.

Neuropharmacology GPCR Research Serotonin Receptors

Sigma Receptor Selectivity Profile of Related Phenylpropyloxyethylamines

Compounds within the phenylpropyloxyethylamine class, which includes 1-(2-ethoxy-5-propylphenyl)ethanamine as a structural analog, have demonstrated nanomolar affinity for sigma (σ) receptors [1]. For instance, related ring-constrained analogs exhibited Ki values in the nanomolar range at both σ1 and σ2 subtypes, with high selectivity over μ opioid receptors [1]. This class-level profile suggests a potential for sigma receptor-mediated pharmacology distinct from classical neurotransmitter systems.

Sigma Receptors CNS Pharmacology Receptor Binding

Physicochemical Property Comparison with a Closely Related Analog

Comparison with the commercially available analog 3-(2-Ethoxy-5-propylphenyl)-1H-pyrazol-5-ylamine (CAS not provided) reveals key structural and property differences relevant to synthetic and biological applications . The target compound is a primary amine with a molecular weight of 207.31 g/mol, whereas the analog incorporates a pyrazole ring, resulting in a higher molecular weight (257.33 g/mol) and altered hydrogen bonding capacity .

Chemical Synthesis Lead Optimization Structure-Activity Relationship

Optimal Research Applications for 1-(2-Ethoxy-5-propylphenyl)ethanamine Based on Differential Evidence


CNS Drug Discovery: Hit-to-Lead Optimization for 5-HT2A Receptor Modulation

Procure 1-(2-ethoxy-5-propylphenyl)ethanamine as a key intermediate or reference standard for medicinal chemistry programs targeting the 5-HT2A serotonin receptor . Its inclusion in a patent covering this specific activity validates its use in exploring structure-activity relationships (SAR) for this therapeutically relevant GPCR target .

Sigma Receptor Pharmacology Research

Utilize this compound as a novel scaffold for developing sigma receptor ligands . Its structural relation to the phenylpropyloxyethylamine class, which has demonstrated nanomolar affinity and selectivity for sigma receptors over opioid receptors, makes it a promising starting point for designing new pharmacological tools to study cocaine addiction and other CNS disorders .

Synthetic Chemistry: Building Block for Diverse Compound Libraries

Employ 1-(2-ethoxy-5-propylphenyl)ethanamine as a synthetically versatile primary amine building block for the parallel synthesis of amide, sulfonamide, or urea derivatives . Its lower molecular weight compared to heterocyclic analogs (e.g., pyrazole derivatives) enhances its utility in fragment-based drug discovery or as a core scaffold for generating novel chemical space [1].

Computational Chemistry and ADME Prediction Studies

Use the compound's calculated physicochemical properties (LogP 3.75, MW 207.31) as a case study for validating in silico models of blood-brain barrier permeability and CNS drug-likeness [1]. Its high predicted lipophilicity makes it a useful comparator for assessing the impact of alkyl and alkoxy substituents on phenethylamine pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Ethoxy-5-propylphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.